Karasamine
Description
Karasamine is a diterpenoid alkaloid first isolated from the aerial parts of Aconitum karakolicum (Ranunculaceae) . Its molecular formula is C₂₃H₃₇NO₄ (molecular weight: 391.55 g/mol), with the systematic name O14,O16-dimethyl-N-ethyl-karasamine (CAS No. 84714-33-0) . Structurally, it features a diterpene skeleton modified with methyl, ethyl, and oxygenated functional groups. Key derivatives include 1-O-benzoylthis compound (CAS 84732-43-4) and 8-O-acetylthis compound (CAS 161993-25-5), synthesized via benzoylation and acetylation reactions, respectively . These derivatives highlight the reactivity of hydroxyl groups in this compound, enabling structural diversification for pharmacological studies.
Properties
CAS No. |
84714-33-0 |
|---|---|
Molecular Formula |
C23H37NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5R,8S,9S,16S,17R)-11-ethyl-4,6-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16-diol |
InChI |
InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(25)23-13-8-12-15(27-3)10-22(26,18(13)19(12)28-4)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15?,16-,17+,18-,19+,20?,21?,22+,23-/m1/s1 |
InChI Key |
PEUHZLSMLRCFJM-RLDBGSGHSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |
Isomeric SMILES |
CCN1CC2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |
Synonyms |
karasamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Alkaloids
Karasamine belongs to a class of diterpenoid alkaloids commonly found in Aconitum and Delphinium species. Below is a comparative analysis with related compounds:
Structural Features
Table 1: Structural and Functional Group Comparison
| Compound | Molecular Formula | Molecular Weight | Source | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₂₃H₃₇NO₄ | 391.55 | Aconitum karakolicum | O14,O16-dimethyl, N-ethyl |
| Neoline | C₂₄H₃₉NO₅ | 433.58 | Aconitum spp. | Multiple hydroxyl, acetyl groups |
| Songorine | C₂₂H₃₁NO₃ | 357.49 | Aconitum soongaricum | Ketone, methyl ester |
| Delsoline | C₂₅H₄₁NO₇ | 467.60 | Delphinium spp. | Lactone ring, hydroxyl groups |
- This compound vs. Neoline: While both are diterpenoid alkaloids, Neoline (C₂₄H₃₉NO₅) has additional oxygen atoms and acetyl groups, enhancing its polarity compared to this compound .
- This compound vs. Songorine : Songorine lacks the N-ethyl and O-methyl groups of this compound, instead featuring a ketone and methyl ester, which may reduce its stability under basic conditions .
- This compound vs. Delsoline : Delsoline contains a lactone ring, absent in this compound, which influences its pharmacokinetic properties, such as solubility and bioavailability .
Spectral and Chemical Reactivity
- ¹³C NMR Data : this compound exhibits distinct quaternary carbon shifts at δ 70–90 ppm, attributed to its O-methyl and N-ethyl groups, differing from the δ 50–60 ppm signals in lactone-type alkaloids like Delsoline .
- Fragmentation Patterns : Mass spectrometry reveals this compound fragments at m/z 330 (loss of –OCH₃), while Songorine fragments at m/z 298 (loss of –COOCH₃), reflecting differences in substituent lability .
- Derivatization Potential: this compound’s 1-O-benzoyl derivative demonstrates selective reactivity at the hydroxyl group, a feature less pronounced in Neoline due to steric hindrance from acetyl groups .
Pharmacological and Physicochemical Properties
- Solubility : this compound’s moderate solubility in ether and acetone contrasts with the high aqueous solubility of lactone-containing alkaloids like Delsoline .
- Toxicity: Diterpenoid alkaloids, including this compound, are generally cardiotoxic and neurotoxic, but the presence of O-methyl groups in this compound may mitigate these effects compared to unmodified analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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